A Technical Guide to tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: A Keystone Intermediate in Medicinal Chemistry
A Technical Guide to tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: A Keystone Intermediate in Medicinal Chemistry
This document provides an in-depth technical overview of tert-butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a heterocyclic building block of significant interest in the field of drug discovery and development. Its unique structural features, combining a 6-azaindole core with strategically placed functional groups, make it a valuable precursor for the synthesis of complex molecular architectures targeting a range of therapeutic areas.
Core Identity and Physicochemical Profile
At its core, tert-butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a protected form of a brominated 6-azaindole. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the pyrrole nitrogen. This protection is a deliberate synthetic choice; it deactivates the otherwise reactive N-H proton, preventing unwanted side reactions and improving the compound's solubility in common organic solvents, thereby facilitating its purification and subsequent chemical manipulation. The bromine atom at the 3-position is the key functional handle, strategically placed for diversification through various cross-coupling reactions.
CAS Number: 192189-16-5[1]
Table 1: Physicochemical and Structural Identifiers
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-bromopyrrolo[3,2-c]pyridine-1-carboxylate | [1] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [2] |
| Molecular Weight | 297.15 g/mol | [3] |
| InChI Key | CDJLRWSJPXZDKY-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)Br | [1] |
Rationale and Methodology for Synthesis
The synthesis of the pyrrolo[3,2-c]pyridine scaffold is a non-trivial process that requires a multi-step sequence. The following protocol is a representative pathway, illustrating the logic behind the construction of this heterocyclic system. The strategy involves building the pyridine ring first, followed by the annulation of the pyrrole ring.
Experimental Protocol: A Representative Synthetic Pathway
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Step 1: N-Oxidation of a Substituted Pyridine. The synthesis often commences with a commercially available substituted pyridine, such as 2-chloro-4-picoline. This starting material is subjected to N-oxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This step is critical as the N-oxide functionality activates the pyridine ring for subsequent electrophilic nitration at the desired position, a reaction that is otherwise difficult on an unactivated pyridine ring.
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Step 2: Regioselective Nitration. The resulting pyridine-N-oxide is carefully nitrated using a mixture of fuming nitric acid and sulfuric acid. The N-oxide group directs the incoming nitro group, enabling regioselective functionalization.
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Step 3: Pyrrole Ring Formation. The nitro-substituted intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms an enamine intermediate which, upon reductive cyclization (e.g., using iron powder in acetic acid), constructs the fused pyrrole ring, yielding the 1H-pyrrolo[3,2-c]pyridine core.
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Step 4: N-H Protection. The N-H of the newly formed pyrrole is protected using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like 4-dimethylaminopyridine (DMAP). This step ensures that the nitrogen is unreactive in the subsequent bromination step.
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Step 5: Regioselective Bromination. The final step is the selective bromination at the C3 position of the pyrrole ring. This is typically achieved using a mild brominating agent such as N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF). The electron-rich nature of the pyrrole ring directs the electrophilic bromine to the C3 position, yielding the target compound.
Visualization of the Synthetic Workflow
Caption: A representative workflow for the multi-step synthesis.
Structural Elucidation and Characterization
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification.
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the presence and connectivity of hydrogen atoms. Key expected signals would include a singlet around 1.6 ppm for the nine equivalent protons of the tert-butyl group, and distinct aromatic signals for the protons on the pyrrole and pyridine rings.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon environments. One would expect to see signals for the quaternary and methyl carbons of the Boc group, as well as distinct signals for the sp²-hybridized carbons of the bicyclic aromatic system, including the carbon atom bonded to bromine.
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Mass Spectrometry (MS): This provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) would be a definitive indicator of a monobrominated compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observation | Rationale |
| ¹H NMR | Singlet, ~1.6 ppm (9H) | tert-butyl group protons |
| Aromatic signals (4H) | Protons on the pyrrolopyridine core | |
| ¹³C NMR | Signals ~28 ppm, ~85 ppm | Carbons of the Boc protecting group |
| Signal ~95-105 ppm | C3 carbon bearing the bromine atom | |
| HRMS (ESI+) | m/z for [M+H]⁺ ~297.0284 | Confirms C₁₂H₁₄BrN₂O₂⁺ elemental composition |
| Isotopic peak at [M+2+H]⁺ | Presence of the bromine isotope (⁸¹Br) |
Visualization of Key Structural Features
Caption: Key analytical data points for structural verification.
Application in Drug Discovery
The true value of tert-butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate lies in its role as a versatile intermediate. The pyrrolopyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active molecules.[4] Specifically, this scaffold is recognized for its utility in developing kinase inhibitors and other targeted therapies.[5][6]
The C3-bromo substituent is the key to its utility. It serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic and efficient introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, amine groups, etc.) at this position. This approach is fundamental to structure-activity relationship (SAR) studies, where researchers generate libraries of related compounds to optimize biological activity, selectivity, and pharmacokinetic properties.
For instance, derivatives of the related pyrrolopyridine core have been investigated as:
-
Anticancer Agents: Acting as colchicine-binding site inhibitors that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[4]
-
Kinase Inhibitors: The general azaindole scaffold is a cornerstone in the design of inhibitors for targets like Janus kinases (JAKs) and Acetyl-CoA Carboxylase (ACC), which are implicated in inflammatory diseases and cancer.[5][6]
Visualization of Application Logic
Caption: Role as a scaffold for generating diverse drug candidates.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of tert-butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is essential. While specific toxicity data is limited, information for structurally related compounds provides a basis for safe handling protocols.
-
Hazard Identification: This compound should be considered harmful if swallowed, inhaled, or in contact with skin. It is likely to cause skin and serious eye irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[7][10]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[11]
Conclusion
tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its carefully designed structure, featuring a biologically relevant core, a versatile reactive handle, and a robust protecting group, provides researchers with a reliable and powerful starting point for the synthesis of novel therapeutic agents. Its application in the generation of compound libraries for screening against targets like kinases underscores its importance in the ongoing quest for more effective and selective medicines.
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